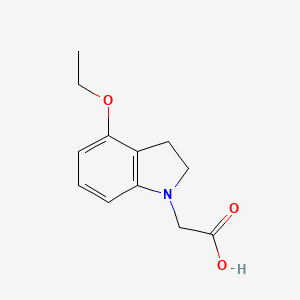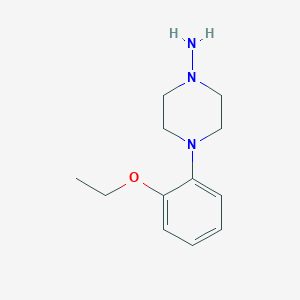
2-(4-Ethoxyindolin-1-yl)acetic acid
Descripción general
Descripción
2-(4-Ethoxyindolin-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Labeling and Biomedical Analysis
One study focuses on the novel stable fluorophore, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid. This compound exhibits strong fluorescence in a wide pH range, making it valuable for biomedical analysis. Its high stability against light and heat and the ability to strongly fluoresce across a broad pH spectrum underscore its potential for use as a fluorescent labeling reagent in the detection of carboxylic acids (Hirano et al., 2004).
Synthetic Chemistry and Material Development
Another area of application involves synthetic chemistry, where methods for creating complex molecules are explored. For example, the synthesis of previously unknown compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid through multicomponent reactions demonstrates the compound's role in developing new synthetic pathways. This research underscores the potential of related compounds in creating new materials and chemicals with specific properties (Lichitsky et al., 2022).
Chiral Auxiliary and Derivatization Agents
Compounds similar to the target molecule have been investigated for their use as chiral auxiliary compounds. For instance, research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid suggests its utility as a versatile chiral phosphonic auxiliary, showing promise in separating diastereomeric alcohols and amines. This highlights the potential application of such compounds in enantiomeric separation and analysis (Majewska, 2019).
Mecanismo De Acción
- Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, making them promising candidates for drug development .
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
2-(4-Ethoxyindolin-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression and cellular responses . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways . For instance, indole derivatives have been shown to inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives are known to participate in the metabolism of tryptophan and other amino acids, leading to the production of bioactive metabolites . These metabolic pathways can influence the levels of key metabolites and affect overall metabolic flux within cells. The interactions of this compound with metabolic enzymes can modulate their activity, thereby impacting the synthesis and degradation of important biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, the compound may interact with intracellular binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Propiedades
IUPAC Name |
2-(4-ethoxy-2,3-dihydroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-11-5-3-4-10-9(11)6-7-13(10)8-12(14)15/h3-5H,2,6-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIXTDMPEMGRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1479001.png)
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1479002.png)
![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1479004.png)
![azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone](/img/structure/B1479005.png)
![azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone](/img/structure/B1479008.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479009.png)
![5-(2-hydroxyethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479010.png)
![5-(piperidin-4-yl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479011.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1479012.png)
![5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479015.png)
![1-(Piperidin-4-yl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1479016.png)
![5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479017.png)
![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile](/img/structure/B1479019.png)

